molecular formula C18H20BrClN2O B2459316 5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide CAS No. 1365632-21-8

5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide

Cat. No.: B2459316
CAS No.: 1365632-21-8
M. Wt: 395.73
InChI Key: XUMBXEUJTBSBMX-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and chlorine atom attached to a pyridine ring, along with a carboxamide group linked to a substituted pentane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the halogenation of pyridine derivatives followed by amide formation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the halogenation and subsequent amide bond formation .

Industrial Production Methods

The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce oxides and reduction reactions yield amines .

Scientific Research Applications

5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide lies in its specific substitution pattern and the presence of the carboxamide group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

5-bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN2O/c1-12(10-18(2,3)13-7-5-4-6-8-13)22-17(23)15-9-14(19)11-21-16(15)20/h4-9,11-12H,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMBXEUJTBSBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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